N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Overview
Description
The molecule “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a type of azole with a benzene fused to a thiazole ring . This structure is present in many pharmaceuticals and dye compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles have been coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties . They are believed to inhibit the cyclooxygenase (COX) enzymes , which are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .
Biochemical Pathways
The inhibition of cox enzymes by benzothiazole derivatives can affect the synthesis of thromboxane and prostaglandins . These molecules play a significant role in inflammation and pain signaling pathways.
Result of Action
The inhibition of cox enzymes by benzothiazole derivatives can potentially reduce inflammation and pain .
Future Directions
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-7-18(8-5-14)30(27,28)25-12-10-17(11-13-25)21(26)24-22-23-20-16(3)15(2)6-9-19(20)29-22/h4-9,17H,10-13H2,1-3H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDDRZJENCOVSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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